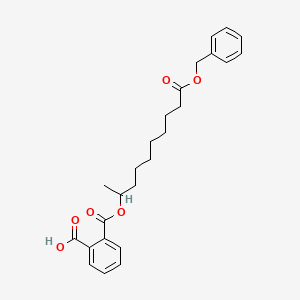
2-(((10-(Benzyloxy)-10-oxodecan-2-yl)oxy)carbonyl)benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monocarboxyisodecyl Phthalate Benzyl Ester is a chemical compound belonging to the class of phthalate esters Phthalate esters are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Monocarboxyisodecyl Phthalate Benzyl Ester can be synthesized through the esterification of monocarboxyisodecyl phthalate with benzyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of Monocarboxyisodecyl Phthalate Benzyl Ester involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the required temperature and maintained under reflux conditions. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the pure ester.
Análisis De Reacciones Químicas
Types of Reactions: Monocarboxyisodecyl Phthalate Benzyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol.
Reduction: The ester can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis typically involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters.
Transesterification: This reaction often requires an alcohol and a catalyst, such as sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: Monocarboxyisodecyl phthalate and benzyl alcohol.
Reduction: Monocarboxyisodecyl alcohol and benzyl alcohol.
Transesterification: Various esters depending on the alcohol used in the reaction.
Aplicaciones Científicas De Investigación
Monocarboxyisodecyl Phthalate Benzyl Ester has several scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to endocrine disruption.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as a plasticizer in the production of flexible plastics and as an additive in coatings and adhesives.
Mecanismo De Acción
The mechanism of action of Monocarboxyisodecyl Phthalate Benzyl Ester involves its interaction with various molecular targets. As a plasticizer, it embeds itself within the polymer matrix, increasing the flexibility and durability of the material. In biological systems, it may interact with cellular membranes, altering their permeability and potentially disrupting normal cellular functions. The exact molecular pathways involved in its biological effects are still under investigation.
Comparación Con Compuestos Similares
Monocarboxyisodecyl Phthalate Benzyl Ester can be compared with other phthalate esters such as:
- Diethyl Phthalate
- Dibutyl Phthalate
- Diisobutyl Phthalate
- Di(2-ethylhexyl) Phthalate
Uniqueness: Monocarboxyisodecyl Phthalate Benzyl Ester is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Compared to other phthalate esters, it may offer different levels of plasticizing efficiency and stability, making it suitable for specific applications where these properties are desired.
Propiedades
Fórmula molecular |
C25H30O6 |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
2-(10-oxo-10-phenylmethoxydecan-2-yl)oxycarbonylbenzoic acid |
InChI |
InChI=1S/C25H30O6/c1-19(31-25(29)22-16-11-10-15-21(22)24(27)28)12-6-3-2-4-9-17-23(26)30-18-20-13-7-5-8-14-20/h5,7-8,10-11,13-16,19H,2-4,6,9,12,17-18H2,1H3,(H,27,28) |
Clave InChI |
VGELOXIYYJGIKB-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCCCCC(=O)OCC1=CC=CC=C1)OC(=O)C2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)

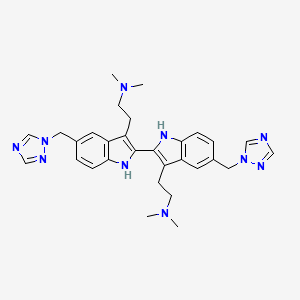
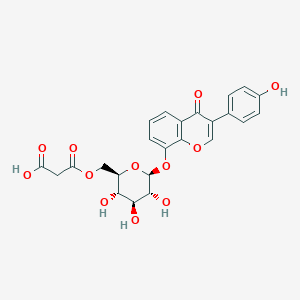
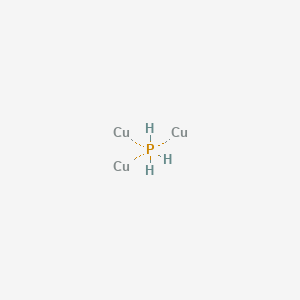
![8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13838916.png)
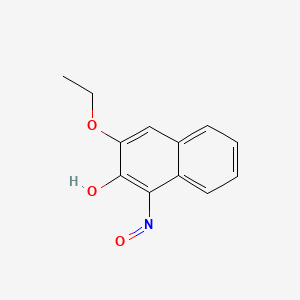
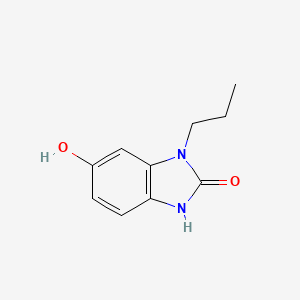


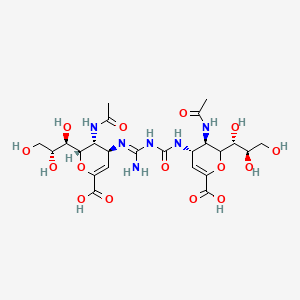
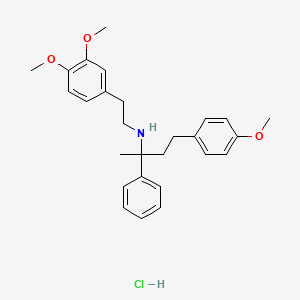
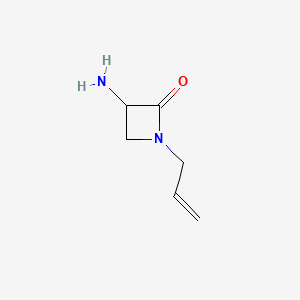
![(5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoic Acid Sodium Salt](/img/structure/B13838960.png)
